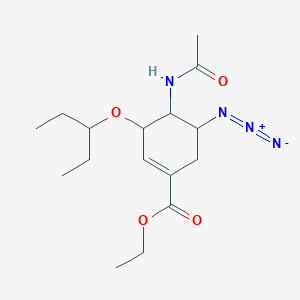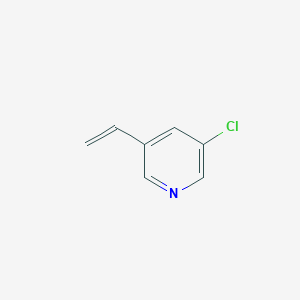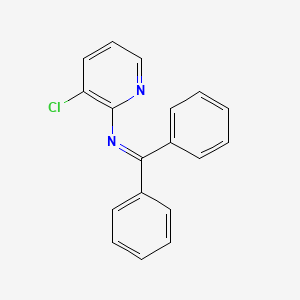
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate
Descripción general
Descripción
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a cyclohexene ring substituted with acetamido, azido, and ethylpropoxy groups, making it a versatile molecule for various chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclohexene ring, which is functionalized with the necessary substituents.
Acetamido Group Introduction: The acetamido group is introduced through an acetylation reaction using acetic anhydride and a suitable base.
Azido Group Introduction: The azido group is introduced via nucleophilic substitution, typically using sodium azide in an aprotic solvent.
Ethylpropoxy Group Introduction: The ethylpropoxy group is introduced through an etherification reaction using ethylpropyl alcohol and an acid catalyst.
Esterification: The final step involves esterification to form the ethyl ester of the carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and ethylpropoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in antiviral and anticancer research.
Biological Studies: It serves as a probe for studying biological pathways involving azido and acetamido groups.
Chemical Biology: The compound is used in click chemistry for bioconjugation and labeling of biomolecules.
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor for active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate involves its interaction with biological targets through its functional groups:
Azido Group: The azido group can participate in bioorthogonal reactions, enabling the compound to label and track biomolecules.
Acetamido Group: The acetamido group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Ethylpropoxy Group: This group can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability.
Comparación Con Compuestos Similares
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate can be compared with similar compounds such as:
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: This compound has an amino group instead of an azido group, affecting its reactivity and biological interactions.
Ethyl (3R,4R,5S)-4-acetamido-5-hydroxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: This compound has a hydroxy group, which can participate in different chemical reactions and biological pathways.
Ethyl (3R,4R,5S)-4-acetamido-5-methyl-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: This compound has a methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its azido group, which enables bioorthogonal chemistry applications and provides distinct reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C16H26N4O4 |
|---|---|
Peso molecular |
338.40 g/mol |
Nombre IUPAC |
ethyl 4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H26N4O4/c1-5-12(6-2)24-14-9-11(16(22)23-7-3)8-13(19-20-17)15(14)18-10(4)21/h9,12-15H,5-8H2,1-4H3,(H,18,21) |
Clave InChI |
MPTCBJSPQVJIPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N=[N+]=[N-])C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-[(4-FLUOROPHENYL)SULFANYL]ETHYL)(METHYL)AMINE](/img/structure/B8705432.png)


![6-(4-Aminophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8705457.png)





